molecular formula C16H22BrNO5S B3049453 (S)-tert-butyl 3-(((4-bromophenyl)sulfonyl)oxy)piperidine-1-carboxylate CAS No. 2070009-69-5

(S)-tert-butyl 3-(((4-bromophenyl)sulfonyl)oxy)piperidine-1-carboxylate

Cat. No.: B3049453
CAS No.: 2070009-69-5
M. Wt: 420.3
InChI Key: AKXKTTULFLYCFH-ZDUSSCGKSA-N
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Description

(S)-tert-butyl 3-(((4-bromophenyl)sulfonyl)oxy)piperidine-1-carboxylate is a piperidine derivative. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is particularly interesting due to its unique structure, which includes a piperidine ring substituted with a tert-butyl group, a 4-bromophenylsulfonyl group, and a carboxylate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 3-(((4-bromophenyl)sulfonyl)oxy)piperidine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 3-(((4-bromophenyl)sulfonyl)oxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could result in a variety of derivatives with different substituents .

Mechanism of Action

The mechanism of action of (S)-tert-butyl 3-(((4-bromophenyl)sulfonyl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperidine ring and its substituents play a crucial role in these interactions, influencing the compound’s biological activity and effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives, such as (S or R)-ethyl piperidine-3-carboxylate and various substituted piperidines .

Uniqueness

What sets (S)-tert-butyl 3-(((4-bromophenyl)sulfonyl)oxy)piperidine-1-carboxylate apart is its unique combination of substituents, which confer specific chemical and biological properties.

Properties

IUPAC Name

tert-butyl (3S)-3-(4-bromophenyl)sulfonyloxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO5S/c1-16(2,3)22-15(19)18-10-4-5-13(11-18)23-24(20,21)14-8-6-12(17)7-9-14/h6-9,13H,4-5,10-11H2,1-3H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXKTTULFLYCFH-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)OS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)OS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001118351
Record name 1-Piperidinecarboxylic acid, 3-[[(4-bromophenyl)sulfonyl]oxy]-, 1,1-dimethylethyl ester, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001118351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2070009-69-5
Record name 1-Piperidinecarboxylic acid, 3-[[(4-bromophenyl)sulfonyl]oxy]-, 1,1-dimethylethyl ester, (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2070009-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-[[(4-bromophenyl)sulfonyl]oxy]-, 1,1-dimethylethyl ester, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001118351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(S)-tert-butyl 3-(((4-bromophenyl)sulfonyl)oxy)piperidine-1-carboxylate
(S)-tert-butyl 3-(((4-bromophenyl)sulfonyl)oxy)piperidine-1-carboxylate
(S)-tert-butyl 3-(((4-bromophenyl)sulfonyl)oxy)piperidine-1-carboxylate
(S)-tert-butyl 3-(((4-bromophenyl)sulfonyl)oxy)piperidine-1-carboxylate
(S)-tert-butyl 3-(((4-bromophenyl)sulfonyl)oxy)piperidine-1-carboxylate
(S)-tert-butyl 3-(((4-bromophenyl)sulfonyl)oxy)piperidine-1-carboxylate

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